molecular formula C10H8ClNOS B1420756 (4-(2-Chlorophenyl)thiazol-2-YL)methanol CAS No. 1050507-07-7

(4-(2-Chlorophenyl)thiazol-2-YL)methanol

Cat. No. B1420756
CAS RN: 1050507-07-7
M. Wt: 225.7 g/mol
InChI Key: DSZUFWOIRRSXHP-UHFFFAOYSA-N
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Description

“(4-(2-Chlorophenyl)thiazol-2-YL)methanol” is a chemical compound with the molecular formula C10H8ClNOS . It has a molecular weight of 225.7 .


Molecular Structure Analysis

The InChI code for “(4-(2-Chlorophenyl)thiazol-2-YL)methanol” is 1S/C10H8ClNOS/c11-8-4-2-1-3-7(8)9-6-14-10(5-13)12-9/h1-4,6,13H,5H2 . This indicates that the compound contains a thiazole ring attached to a 2-chlorophenyl group and a methanol group.


Physical And Chemical Properties Analysis

“(4-(2-Chlorophenyl)thiazol-2-YL)methanol” is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .

Scientific Research Applications

Synthesis of Antileishmanial Agents

This compound has been utilized in the synthesis of molecules with potential antileishmanial activity. A study highlighted its role in the formation of compounds that exhibit a fitting pattern in the LmPTR1 pocket of the Leishmania parasite, characterized by a lower binding free energy, indicating a promising avenue for the development of new treatments .

Antimalarial Drug Development

The structural features of (4-(2-Chlorophenyl)thiazol-2-YL)methanol make it a candidate for the synthesis of antimalarial drugs. Its ability to interact with key proteins in the malaria parasite could lead to the development of novel therapeutic agents .

Molecular Modelling and Simulation

The compound’s properties allow for its use in computational chemistry for molecular modelling and simulation studies. It can help predict the interaction of new compounds with biological targets, which is crucial in drug design .

Cancer Research

Derivatives of this compound have been synthesized and evaluated for their anticancer properties. For instance, studies have tested such derivatives against human breast adenocarcinoma cells, comparing their efficacy to standard drugs like 5-fluorouracil .

Spectral Characterization and DFT Studies

(4-(2-Chlorophenyl)thiazol-2-YL)methanol is used in Density Functional Theory (DFT) and spectral studies to understand the electronic properties of molecules. These studies are essential for determining chemical reactivity and kinetic stability .

Chemical Synthesis of Intermediates

The compound serves as an intermediate in the chemical synthesis of various thiazole derivatives. These derivatives are valuable in a wide range of chemical reactions and have diverse applications in medicinal chemistry .

Material Science

Due to its unique chemical structure, this compound can be used in material science research, particularly in the development of organic semiconductors and conductive materials .

Analytical Chemistry

In analytical chemistry, (4-(2-Chlorophenyl)thiazol-2-YL)methanol can be used as a standard or reference compound in chromatography and mass spectrometry to identify and quantify similar compounds .

Safety and Hazards

“(4-(2-Chlorophenyl)thiazol-2-YL)methanol” is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound is harmful if swallowed and causes serious eye damage .

properties

IUPAC Name

[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNOS/c11-8-4-2-1-3-7(8)9-6-14-10(5-13)12-9/h1-4,6,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZUFWOIRRSXHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676288
Record name [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-Chlorophenyl)thiazol-2-YL)methanol

CAS RN

1050507-07-7
Record name [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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